N-benzyl-2-methyl-1H-indole-3-carboxamide
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Overview
Description
N-benzyl-2-methyl-1H-indole-3-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom, a methyl group at the second position, and a carboxamide group at the third position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-methyl-1H-indole-3-carboxamide typically involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The resulting indole can then be alkylated at the nitrogen position with benzyl halides to introduce the benzyl group . The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are used under acidic or basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino indole derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-benzyl-2-methyl-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-benzyl-2-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This compound may also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1H-indole-3-carboxamide
- 2-methyl-1H-indole-3-carboxamide
- N-benzyl-2-methyl-1H-indole-2-carboxamide
Uniqueness
N-benzyl-2-methyl-1H-indole-3-carboxamide is unique due to the specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of both the benzyl and methyl groups, along with the carboxamide functionality, provides a distinct set of properties that can be exploited in various applications .
Properties
Molecular Formula |
C17H16N2O |
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Molecular Weight |
264.32 g/mol |
IUPAC Name |
N-benzyl-2-methyl-1H-indole-3-carboxamide |
InChI |
InChI=1S/C17H16N2O/c1-12-16(14-9-5-6-10-15(14)19-12)17(20)18-11-13-7-3-2-4-8-13/h2-10,19H,11H2,1H3,(H,18,20) |
InChI Key |
IXUXSQSHHIZJKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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